N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15857280
Molecular Formula: C18H23N3
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3 |
|---|---|
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C18H23N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3,(H,19,20) |
| Standard InChI Key | WGUVCXBIEFZINQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring linked to a pyrrolidine group at position 3 and a phenylamine group at position 2 (Figure 1). The pyrrolidine substituent includes a propyl chain at the nitrogen atom, contributing to its stereochemical complexity. The IUPAC name, N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, reflects this arrangement .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 281.4 g/mol | |
| CAS Registry | 1352502-11-4 | |
| InChI Key | WGUVCXBIEFZINQ-UHFFFAOYSA-N | |
| SMILES | CCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Stereochemical Features
PubChem data indicate one undefined stereocenter in the pyrrolidine ring, suggesting potential for enantiomeric forms . Computational models predict a topological polar surface area of 28.2 Ų, indicative of moderate solubility in polar solvents . The XLogP3 value of 4 highlights significant lipophilicity, aligning with its tertiary amine structure .
Physicochemical and Computational Properties
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 281.1892 Da |
| Complexity | 301 |
The compound’s rotatable bond count (5) and moderate complexity (301) suggest conformational flexibility, potentially influencing receptor binding . Its remains uncharacterized, but basicity is expected due to the tertiary amine.
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